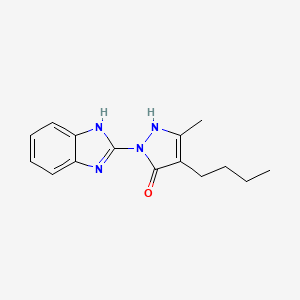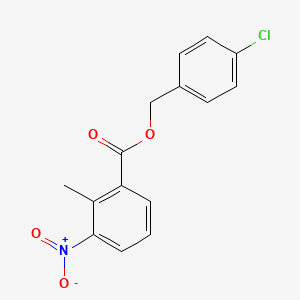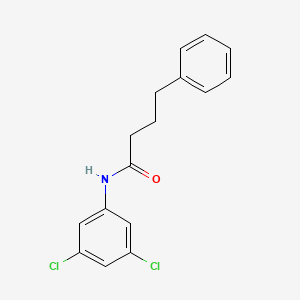
N-(3,5-dichlorophenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4-phenylbutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain management.
Mechanism of Action
N-(3,5-dichlorophenyl)-4-phenylbutanamide works by inhibiting FAAH, which is responsible for breaking down anandamide, a neurotransmitter that plays a role in pain modulation, mood regulation, and appetite control. By inhibiting FAAH, N-(3,5-dichlorophenyl)-4-phenylbutanamide increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to increase the levels of anandamide in the brain, leading to its therapeutic effects. It has been shown to reduce anxiety-like behavior in rats, as well as improve mood and reduce pain sensitivity. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and biochemical assays. However, N-(3,5-dichlorophenyl)-4-phenylbutanamide has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have off-target effects, which can complicate its interpretation in experiments.
Future Directions
N-(3,5-dichlorophenyl)-4-phenylbutanamide has shown promising results in animal models, but further research is needed to determine its efficacy in humans. One potential future direction is to investigate the use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in combination with other therapies, such as psychotherapy or other pharmacological agents. Additionally, further research is needed to determine the long-term effects of N-(3,5-dichlorophenyl)-4-phenylbutanamide and its potential for addiction and abuse. Finally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Future research should investigate the potential use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in these diseases.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide involves the reaction of 3,5-dichlorobenzoyl chloride and 4-phenylbutylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(3,5-dichlorophenyl)-4-phenylbutanamide in its pure form. The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-9-14(18)11-15(10-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHSXYQWPIEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

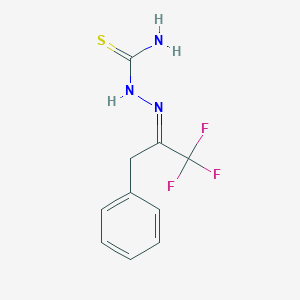
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)


![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5852696.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
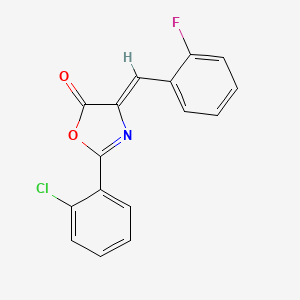
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)

